4-Boc-1-(7-benzothienyl)piperazine
Description
4-Boc-1-(7-benzothienyl)piperazine is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 4-position and a benzothienyl substituent at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the benzothienyl moiety contributes to aromatic interactions in biological systems. This compound serves as a key intermediate in medicinal chemistry, particularly for developing ligands targeting adenosine receptors (e.g., hA2AAR) and serotonin receptors (e.g., 5-HT1A) .
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-benzothiophen-7-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-6-4-5-13-7-12-22-15(13)14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
CFBOMOUKQKIMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2SC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Boc-1-(7-benzothienyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(7-benzothienyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds smoothly to yield 4-Boc-1-(7-benzothienyl)piperazine as the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Boc-1-(7-benzothienyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the molecule.
Scientific Research Applications
4-Boc-1-(7-benzothienyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.
Biology: In biological research, the compound can be used to study the interactions of piperazine derivatives with biological targets. It may also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. It may be used in the design of new therapeutic agents for the treatment of various diseases.
Industry: In the chemical industry, 4-Boc-1-(7-benzothienyl)piperazine can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Boc-1-(7-benzothienyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with biological targets. The benzothienyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Piperazine vs. Piperidine Linkers
Piperazine derivatives generally exhibit superior receptor binding compared to piperidine analogs. For instance:
- Piperidine-substituted compound 1 : hA2AAR Ki = 594 nM
- Piperazine-substituted compound 3 : hA2AAR Ki = 58 nM
The enhanced affinity of piperazine derivatives is attributed to the additional hydrogen-bonding capacity of the secondary amine in the piperazine ring .
Substituent Effects on Piperazine Rings
Substituents on the piperazine ring critically influence binding and physicochemical properties:
- Phenyl or benzyl groups : Maintain high hA2AAR affinity (Ki ~58–60 nM).
- Phenylethyl or para-substituents (e.g., OCH2CH2OCH3, COOEt) : Reduce binding activity (Ki increases to >100 nM) .
- Ethylamine chains (e.g., compounds 7–8) : Enhance hA2AAR affinity (Ki < 50 nM) due to improved hydrophobic interactions .
Impact of Spacer Groups on Solubility
In quinolone-piperazine hybrids, spacer length between the piperazine and core structure modulates solubility:
| Compound | Spacer Type | Solubility (μM) | pKa (Piperazine N) |
|---|---|---|---|
| 8a (N-phenyl) | None | <20 | ≤3.8 |
| 8b (N-benzyl) | Methylene | 60–80 | ~5.0 |
| 8ac (ethylene) | Ethylene | ≥80 | 6–7 |
Compounds with ethylene spacers exhibit optimal solubility and pKa values, facilitating oral bioavailability .
Regioselectivity in Alkylation Reactions
4-Boc-1-(7-benzothienyl)piperazine analogs demonstrate variable regioselectivity in photoredox-catalyzed C–H alkylation:
| Substrate | Regioisomer Ratio | Yield (%) |
|---|---|---|
| 4-Boc-1-(2-pyridyl)piperazine | 19:1 | 58 |
| 4-Boc-1-(2-trifluoromethylphenyl) | 41:1 | 58 |
Electron-deficient coupling partners (e.g., 1,1-bis(phenylsulfonyl)ethylene) improve regioselectivity (single product, 90% yield) .
Comparison with Arylpiperazine Derivatives
- 5-HT1A Receptor Affinity: Piperazine derivatives with three-carbon alkyl linkers and acetyl groups (e.g., 3d, 5d) achieve subnanomolar affinity (Ki < 1 nM). Replacement of piperazine with morpholine reduces affinity by >10-fold .
- Metabolic Stability : Piperazine rings are metabolic hotspots, prone to deethylation or oxidation. Isosteric replacement (e.g., pyrrolidine) can mitigate this liability .
Environmental Reactivity
Piperazine moieties in fluoroquinolones undergo oxidative degradation by MnO2 via dealkylation and hydroxylation. Similar reactivity is expected for 4-Boc-1-(7-benzothienyl)piperazine, highlighting environmental persistence considerations .
Key Research Findings
- Synthetic Utility : Boc-protected piperazines (e.g., 1-Boc-piperazine) enable efficient synthesis of diverse analogs with yields up to 79% .
- Receptor Selectivity: Ethylamine-substituted piperazines (e.g., compound 8) show >100-fold selectivity for hA2AAR over other adenosine receptors .
- Therapeutic Potential: Piperazine derivatives are prominent in antipsychotics, antivirals, and anticancer agents, underscoring their versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
